molecular formula C21H14ClNO6 B4718353 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate

4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate

Cat. No.: B4718353
M. Wt: 411.8 g/mol
InChI Key: YSKBCNUOFUTHSW-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate is an organic compound with the molecular formula C21H14ClNO6 It is known for its complex structure, which includes a chlorophenoxy group, a carbonyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate. This intermediate is then reacted with benzyl alcohol to produce 4-[(4-chlorophenoxy)carbonyl]benzyl alcohol. Finally, the benzyl alcohol derivative is esterified with 2-nitrobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as reduction and substitution, which can alter its activity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
  • 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate

Uniqueness

4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO6/c22-16-9-11-17(12-10-16)29-20(24)15-7-5-14(6-8-15)13-28-21(25)18-3-1-2-4-19(18)23(26)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKBCNUOFUTHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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